2-(p-Tolyl)pyridine
Overview
Description
2-(p-Tolyl)pyridine is a heterocyclic compound with the empirical formula C12H11N1. It is used as a pharmaceutical intermediate1 and in the preparation of chloro complexes of nickel, copper, and cobalt1. It is also a component of Tris [2- (p -tolyl)pyridine]iridium (III), a solution-processable small molecule used as a green phosphorescent dopant in highly-efficient light-emitting diode (LED) displays2.
Synthesis Analysis
The synthesis of 2-(p-Tolyl)pyridine involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C3. This process yields 2-substituted pyridines3. Another approach involves the cross-coupling of aryl bromides with 2-pyridyl aluminum reagents in the presence of Pd(OAc)2 and (o-tolyl)3P3.Molecular Structure Analysis
The molecular weight of 2-(p-Tolyl)pyridine is 169.22 g/mol1. Its structure consists of a pyridine ring attached to a p-tolyl group1. The SMILES string representation of its structure is Cc1ccc(cc1)-c2ccccn21.
Chemical Reactions Analysis
2-(p-Tolyl)pyridine can undergo various chemical reactions. For instance, it can participate in the formation of chloro complexes with nickel, copper, and cobalt1. It can also be used in the synthesis of Tris [2- (p -tolyl)pyridine]iridium (III), a compound used in LED displays2.Physical And Chemical Properties Analysis
2-(p-Tolyl)pyridine is a liquid at room temperature1. It has a refractive index of 1.6171 and a density of 0.99 g/mL at 25 °C1. Its boiling point is between 170-180 °C at 20 mmHg1.Scientific Research Applications
1. Heterocyclic Building Blocks
- Application Summary : “2-(p-Tolyl)pyridine” is used as a building block in the synthesis of various heterocyclic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, “2-(p-Tolyl)pyridine” would be reacted with other reagents under controlled conditions to form the desired heterocyclic compound .
- Results or Outcomes : The outcomes of these syntheses would be new heterocyclic compounds with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
2. Pharmaceutical Intermediate
- Application Summary : “2-(p-Tolyl)pyridine” may be used as an intermediate in the synthesis of pharmaceutical compounds .
- Methods of Application : As an intermediate, “2-(p-Tolyl)pyridine” would be used in a stepwise synthesis of a more complex pharmaceutical compound. The specific procedures would depend on the target compound .
- Results or Outcomes : The use of “2-(p-Tolyl)pyridine” as an intermediate can lead to the synthesis of new pharmaceutical compounds with potential therapeutic applications .
3. Fluorescent Probes
- Application Summary : “2-(p-Tolyl)pyridine” has been used in the synthesis of fluorescent probes for the detection of Hg(II) ions .
- Methods of Application : The synthesis of these probes involved a multicomponent Chichibabin pyridine synthesis reaction .
- Results or Outcomes : The synthesized probes were found to have distinct photoemissive properties in the selective sensing of Hg(II) ions .
4. Preparation of Chloro Complexes
- Application Summary : “2-(p-Tolyl)pyridine” has been used in the preparation of chloro complexes of nickel, copper, and cobalt .
- Methods of Application : The specific methods of application can vary depending on the particular complex being synthesized. Generally, “2-(p-Tolyl)pyridine” would be reacted with a metal salt in the presence of a chlorine source .
- Results or Outcomes : The outcomes of these syntheses would be new metal complexes with potential applications in various fields such as catalysis and materials science .
5. Electron Transporting Material
- Application Summary : “2-(p-Tolyl)pyridine” has been used in the synthesis of a novel electron-transporting material, 2,7-di([3,2’:6’,3’‘-terpyridin]-4’-yl)-9,9’-spirobifluorene (27-mTPSF), for use in organic light-emitting diodes (OLEDs) .
- Methods of Application : The synthesis of 27-mTPSF involved combining electron-withdrawing terpyridine (TPY) moieties with rigid twisted spirobifluorene .
- Results or Outcomes : The synthesized material displayed excellent electron injection and electron transporting properties, contributing to the enhancement of the device lifetime .
6. Phosphorescent Emitter in OLED Devices
- Application Summary : Tris[2-(p-tolyl)pyridine]iridium(III), a compound derived from “2-(p-Tolyl)pyridine”, is widely utilized as a phosphorescent emitter in OLED devices .
- Methods of Application : The compound is incorporated into the emissive layer of an OLED device, where it emits light upon electrical excitation .
- Results or Outcomes : The use of this compound as a phosphorescent emitter can contribute to the development of advanced display technologies, including flat-panel displays and organic electroluminescent (OEL) displays .
7. Preparation of Chloro Complexes
- Application Summary : “2-(p-Tolyl)pyridine” has been used in the preparation of chloro complexes of nickel, copper, and cobalt .
- Methods of Application : The specific methods of application can vary depending on the particular complex being synthesized. Generally, “2-(p-Tolyl)pyridine” would be reacted with a metal salt in the presence of a chlorine source .
- Results or Outcomes : The outcomes of these syntheses would be new metal complexes with potential applications in various fields such as catalysis and materials science .
8. Electron Transporting Material
- Application Summary : “2-(p-Tolyl)pyridine” has been used in the synthesis of a novel electron-transporting material, 2,7-di([3,2’:6’,3’‘-terpyridin]-4’-yl)-9,9’-spirobifluorene (27-mTPSF), for use in organic light-emitting diodes (OLEDs) .
- Methods of Application : The synthesis of 27-mTPSF involved combining electron-withdrawing terpyridine (TPY) moieties with rigid twisted spirobifluorene .
- Results or Outcomes : The synthesized material displayed excellent electron injection and electron transporting properties, contributing to the enhancement of the device lifetime .
9. Phosphorescent Emitter in OLED Devices
- Application Summary : Tris[2-(p-tolyl)pyridine]iridium(III), a compound derived from “2-(p-Tolyl)pyridine”, is widely utilized as a phosphorescent emitter in OLED devices .
- Methods of Application : The compound is incorporated into the emissive layer of an OLED device, where it emits light upon electrical excitation .
- Results or Outcomes : The use of this compound as a phosphorescent emitter can contribute to the development of advanced display technologies, including flat-panel displays and organic electroluminescent (OEL) displays .
Safety And Hazards
2-(p-Tolyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard4. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation4. Protective measures such as wearing gloves, eye protection, and avoiding breathing dust/fume/gas/mist/vapors/spray are recommended4.
Future Directions
The future directions for 2-(p-Tolyl)pyridine are not explicitly mentioned in the available literature. However, its use in the synthesis of Tris [2- (p -tolyl)pyridine]iridium (III), a compound used in LED displays, suggests potential applications in the development of advanced display technologies2.
properties
IUPAC Name |
2-(4-methylphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZQKYSNAQLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196266 | |
Record name | 2-(p-Tolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)pyridine | |
CAS RN |
4467-06-5 | |
Record name | 2-(4-Methylphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4467-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(p-Tolyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004467065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(p-Tolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(p-tolyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.